2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetamide is a chemical compound with the molecular formula C9H10N4O4 It belongs to the purine family and is characterized by its unique structure, which includes a purine ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetamide typically involves the reaction of 3,7-dimethylxanthine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives
Properties
CAS No. |
61328-76-5 |
---|---|
Molecular Formula |
C9H11N5O3 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxopurin-8-yl)acetamide |
InChI |
InChI=1S/C9H11N5O3/c1-13-5(3-4(10)15)11-7-6(13)8(16)12-9(17)14(7)2/h3H2,1-2H3,(H2,10,15)(H,12,16,17) |
InChI Key |
SEAVDKTXCXILTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)NC(=O)N2C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.